![molecular formula C19H19N7O2 B2561961 2-(benzo[d]isoxazol-3-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034548-73-5](/img/structure/B2561961.png)
2-(benzo[d]isoxazol-3-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 5-amino-1, 2, 4-triazin-6-yl and 2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl methanone . It has been synthesized and evaluated for its anticonvulsant activities . The compound was found to be a potent sodium channel blocker .
Synthesis Analysis
The compound was synthesized as part of a series of novel derivatives . The synthesis involved the use of 5-amino-3-substituted-1, 2, 4-triazin-6-yl and 2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl methanone .Molecular Structure Analysis
The molecular structure of the compound includes a 1, 2, 4-triazin-6-yl group, a benzo[d]isoxazol-3-yl group, and a pyrrolidin-1-yl group . The compound also contains a methanone group .Chemical Reactions Analysis
The compound was evaluated for its anticonvulsant activities by the maximal electroshock (MES) test . It was found to be a potent sodium channel blocker .Physical And Chemical Properties Analysis
The compound is a pale yellow solid . Its melting point is 178–179 °C . The compound’s 1H NMR and 13C NMR spectra have been recorded .Scientific Research Applications
Synthesis and Chemical Properties
- Heterocyclic Compound Synthesis : This compound is used as a precursor for synthesizing various heterocycles, including pyrrole, pyridine, and triazolopyridazine derivatives, demonstrating its versatility in chemical synthesis (Fadda et al., 2017).
- Molecular Docking and In Vitro Screening : It serves as a base structure in the preparation of novel pyridine and fused pyridine derivatives, which have shown antimicrobial and antioxidant activities. These derivatives have been subjected to in silico molecular docking screenings, indicating potential as therapeutic agents (Flefel et al., 2018).
- Synthesis of Benzofuran Moiety Compounds : This compound is involved in the synthesis of diverse derivatives containing the benzofuran moiety, like pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyridazine, highlighting its role in creating compounds with potential biological activity (Abdelhamid et al., 2012).
Pharmacological Applications
- Antihistaminic Activity : It has been incorporated in the synthesis of compounds with antihistaminic activity and inhibition of eosinophil infiltration, suggesting potential applications in treating allergies and inflammatory conditions (Gyoten et al., 2003).
Structural and Computational Analysis
- Density Functional Theory (DFT) Calculations : The compound has been used in studies involving DFT calculations, Hirshfeld surface analysis, and energy frameworks, providing insights into the molecular and electronic structure of heterocyclic compounds (Sallam et al., 2021).
Mechanism of Action
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c27-19(11-14-13-5-1-2-6-15(13)28-24-14)20-12-18-22-21-16-7-8-17(23-26(16)18)25-9-3-4-10-25/h1-2,5-8H,3-4,9-12H2,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHUHMJUQLVSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CC4=NOC5=CC=CC=C54)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.